Éther méthylique d'heptafluoroisopropyle
Vue d'ensemble
Description
Heptafluoroisopropyl methyl ether is not directly studied in the provided papers. However, the papers do provide insights into related compounds and their behaviors which can be informative for understanding the properties and reactions of heptafluoroisopropyl methyl ether. For instance, the first paper discusses the liquid density of mixtures involving methyl nonafluorobutyl ether (HFE-7100) and n-heptane, which are compounds with fluorinated ether groups similar to heptafluoroisopropyl methyl ether . The second paper examines the reactions of heptafluoro-2-naphthyl prop-2-ynyl ethers with aromatic compounds, which, while not the same, are structurally related to heptafluoroisopropyl methyl ether and provide insight into the reactivity of fluorinated ethers .
Synthesis Analysis
The synthesis of heptafluoroisopropyl methyl ether is not explicitly detailed in the provided papers. However, the synthesis of related fluorinated ethers is discussed in the second paper, where pentafluorophenyl and heptafluoro-2-naphthyl prop-2-ynyl ethers are prepared and react with aromatic compounds . This suggests that similar synthetic strategies could potentially be applied to the synthesis of heptafluoroisopropyl methyl ether, involving the use of fluorinated phenyl or naphthyl groups and prop-2-ynyl ethers.
Molecular Structure Analysis
While the molecular structure of heptafluoroisopropyl methyl ether is not directly analyzed in the papers, the structure of related fluorinated ethers is likely to influence their physical properties and reactivity. The presence of multiple fluorine atoms in these compounds is known to affect their electronic properties and stability . This information can be extrapolated to heptafluoroisopropyl methyl ether, suggesting that its molecular structure would also be characterized by a high degree of fluorination, which would influence its behavior in chemical reactions.
Chemical Reactions Analysis
The second paper provides information on the chemical reactions of fluorinated ethers, specifically the reactions of heptafluoro-2-naphthyl prop-2-ynyl ethers with aromatic compounds . These reactions include the formation of 2-methylfuran derivatives and 2-(diethylaminobenzyl)furan derivatives, as well as the isolation of hydrogen-abstraction products. Although these reactions are not for heptafluoroisopropyl methyl ether, they do provide a basis for understanding how fluorinated ethers can undergo various transformations, which could be relevant for predicting the reactivity of heptafluoroisopropyl methyl ether.
Physical and Chemical Properties Analysis
The first paper reports on the high-pressure and high-temperature density data for mixtures involving a fluorinated ether (HFE-7100) . This data is crucial for understanding the physical properties of fluorinated ethers, including heptafluoroisopropyl methyl ether. The study indicates that the Tait-like equation can be used to fit the experimental density data of these mixtures, which implies that heptafluoroisopropyl methyl ether may also exhibit predictable density behavior under varying pressures and temperatures. Additionally, the derived properties such as isobaric thermal expansivity and isothermal compressibility calculated in the study could be indicative of the physical properties that heptafluoroisopropyl methyl ether might exhibit.
Applications De Recherche Scientifique
Gravure au plasma du carbure de silicium (SiC)
L'éther méthylique d'heptafluoroisopropyle (HFE-347mmy) a été utilisé pour la gravure du SiC afin d'évaluer l'hydrofluoroéther à faible potentiel de réchauffement global (PRG) comme alternative au SF6 . Le SiC est généralement gravé dans des plasmas contenant des gaz fluorés tels que CHF3, CF4, NF3 et SF6 mélangés à de l'O2 . Cependant, ces gaz fluorés soulèvent des préoccupations environnementales en raison de leur fort potentiel de réchauffement global (PRG) .
Alternative à faible potentiel de réchauffement global
L'HFE-347mmy est évalué comme une alternative à faible PRG au SF6 . Les vitesses de gravure du SiC dans le plasma HFE-347mmy/O2/Ar étaient plus élevées que celles dans le plasma SF6/O2/Ar à faibles tensions de polarisation (inférieures à −500 V), tandis que celles dans le plasma SF6/O2/Ar étaient plus élevées que celles dans le plasma HFE-347mmy/O2/Ar à fortes tensions de polarisation (supérieures à −600 V) .
Principal contributeur à la gravure du SiC
Les quantités relatives de radicaux F et O dans les deux plasmas impliquent que F est un contributeur majeur à la gravure du SiC à faibles tensions de polarisation (inférieures à −500 V), tandis que O est un contributeur majeur à fortes tensions de polarisation (supérieures à −600 V) dans les plasmas HFE-347mmy/O2/Ar et SF6/O2/Ar .
Comparaison des dommages de surface
Pour comparer le degré de dommages de surface dans les plasmas HFE-347mmy/O2/Ar et SF6/O2/Ar, les rugosités des surfaces gravées ont été mesurées à l'aide d'un AFM . Le SiC gravé dans le plasma HFE-347mmy/O2/Ar présentait des surfaces plus lisses que celui gravé dans le plasma SF6/O2/Ar .
Applications à haute température et haute tension
Les semi-conducteurs de puissance à base de silicium actuels sont confrontés à des limitations dans les applications à haute température et haute tension en raison de leur bande interdite étroite (1,1 eV) et de leur faible résistance diélectrique (0,3 MV/cm), ce qui entraîne des pertes de puissance . Comme alternative au silicium, le carbure de silicium (SiC) a attiré l'attention car il peut fonctionner dans des environnements sévères, tels que les températures et les courants élevés, en raison de sa large bande interdite (3,2 eV) et de sa résistance diélectrique élevée (3 MV/cm) .
Préoccupations environnementales
Les gaz fluorés tels que CHF3, CF4, NF3 et SF6 soulèvent des préoccupations environnementales en raison de leur fort potentiel de réchauffement global (PRG) (CHF3—14 600, CF4—7 300, NF3—17 400 et SF6—25 200) . Ces gaz sont également principalement utilisés pour la gravure de diélectriques tels que SiO2 et Si3N4 . Par conséquent, l'HFE-347mmy est évalué comme une alternative à faible PRG .
Mécanisme D'action
Target of Action
Heptafluoroisopropyl methyl ether (HFE-347mmy) is primarily used for the etching of silicon carbide (SiC) . SiC is a semiconductor that can operate under severe environments, such as high temperatures and currents, due to its wide energy band gap and high dielectric strength .
Mode of Action
HFE-347mmy interacts with SiC in a plasma environment, specifically in HFE-347mmy/O2/Ar and SF6/O2/Ar plasmas . The etching characteristics were compared at various bias voltages . The relative amounts of F and O radicals in both plasmas imply that F is a major contributor to SiC etching at low bias voltages, whereas O is a major contributor at high bias voltages .
Biochemical Pathways
The etching process involves the reaction of F with Si or C to form volatile SiF4 or CF4, and O reacts with C to form volatile CO and CO2 . These reactions are part of the biochemical pathways affected by the action of HFE-347mmy.
Result of Action
The etch rates of SiC in the HFE-347mmy/O2/Ar plasma were higher than those in the SF6/O2/Ar plasma at low bias voltages, whereas those in the SF6/O2/Ar plasma were higher than those in the HFE-347mmy/O2/Ar plasma at high bias voltages . Atomic Force Microscopy (AFM) measurements showed that the SiC etched in the HFE-347mmy/O2/Ar plasma exhibited smoother surfaces than that etched in the SF6/O2/Ar plasma .
Action Environment
The action of HFE-347mmy is influenced by environmental factors such as the presence of other gases (O2 and Ar) and the applied bias voltage . The etching characteristics of HFE-347mmy can vary depending on these factors .
Propriétés
IUPAC Name |
1,1,1,2,3,3,3-heptafluoro-2-methoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F7O/c1-12-2(5,3(6,7)8)4(9,10)11/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXXERHTOVVTQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)(F)F)(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379276 | |
Record name | Heptafluoroisopropyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22052-84-2 | |
Record name | Methyl perfluoroisopropyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22052-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptafluoroisopropyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does HFE-347mmy interact with SiO2 during plasma etching?
A: Research suggests that physical sputtering is the primary mechanism of SiO2 etching by HFE-347mmy/Ar plasmas []. This conclusion is based on the observation of maximized normalized etch yields (NEY) at angles between 50° and 70°, which is characteristic of physical sputtering processes. In this process, the plasma generates reactive ions from HFE-347mmy and Ar. These ions are then accelerated towards the SiO2 surface by an electric field. The kinetic energy transfer from the impacting ions to the SiO2 lattice results in the ejection of SiO2 molecules, effectively etching the material.
Q2: Why is HFE-347mmy considered a more environmentally friendly alternative to PFCs in plasma etching?
A: HFE-347mmy has a GWP of ~350 [], significantly lower than conventional PFCs, which often have GWPs in the thousands. GWP measures a gas's ability to trap heat in the atmosphere over a specific period, contributing to global warming. Thus, using HFE-347mmy instead of PFCs could significantly reduce the environmental impact of plasma etching processes.
Q3: Beyond SiO2, are there other materials that HFE-347mmy can be used to etch?
A: While the provided research focused on SiO2 etching, another study explored the potential of HFE-347mmy for etching silicon carbide (SiC) []. This suggests the potential versatility of HFE-347mmy for various etching applications. Further research is needed to fully understand the efficacy and mechanisms of HFE-347mmy plasma etching on different materials.
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